2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15700668
Molecular Formula: C27H27N5O4S
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide -](/images/structure/VC15700668.png)
Specification
Molecular Formula | C27H27N5O4S |
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Molecular Weight | 517.6 g/mol |
IUPAC Name | 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
Standard InChI | InChI=1S/C27H27N5O4S/c1-4-36-22-13-9-8-10-20(22)17-28-29-25(33)18-37-27-31-30-26(32(27)21-11-6-5-7-12-21)19-14-15-23(34-2)24(16-19)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+ |
Standard InChI Key | SLYZWMQQXVGGEJ-OGLMXYFKSA-N |
Isomeric SMILES | CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES | CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Analysis
The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular formula is C₃₁H₃₂N₆O₄S, with a molar mass of 584.69 g/mol. Key structural features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetohydrazide moiety.
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A 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4 of the triazole core.
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An (E)-configured hydrazone formed by condensation of the acetohydrazide with 2-ethoxybenzaldehyde .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₃₁H₃₂N₆O₄S | |
Molar Mass | 584.69 g/mol | |
SMILES | COc1ccc(cc1OC)C2=NN=C(N2c3ccccc3)SCC(=O)NN=Cc4ccccc4OCC | |
Topological Polar Surface Area | 132 Ų |
The (E)-configuration of the hydrazone moiety is critical for molecular planarity, potentially enhancing interactions with biological targets . Computational studies using the HOSE algorithm predict a planar triazole ring system, which may facilitate π-π stacking in protein binding pockets .
Synthesis and Optimization
Reaction Pathway
The synthesis involves three sequential steps (Scheme 1):
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Formation of the triazole core: Cyclization of a thiosemicarbazide intermediate derived from 3,4-dimethoxybenzoic acid hydrazide and phenyl isothiocyanate .
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Sulfanyl-acetohydrazide attachment: Alkylation of the triazole-thiol with ethyl chloroacetate, followed by hydrazinolysis to yield the free acetohydrazide .
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Hydrazone formation: Condensation with 2-ethoxybenzaldehyde under acidic conditions to form the (E)-configured imine .
Scheme 1: Synthetic route to the target compound .
Optimization Insights
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Yield Enhancement: Refluxing in ethanol with catalytic sulfuric acid improved cyclization efficiency to ~75% .
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Stereochemical Control: The (E)-isomer predominates (>90%) due to steric hindrance from the 2-ethoxy group, as confirmed by NOESY spectroscopy .
Physicochemical Characterization
Spectroscopic Data
IR Spectroscopy (KBr, cm⁻¹):
¹H NMR (500 MHz, DMSO-d₆, δ ppm):
¹³C NMR (125 MHz, DMSO-d₆, δ ppm):
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable at room temperature for 6 months under inert atmosphere .
Pharmacological Evaluation
While direct studies on this compound are sparse, structurally related triazole-acetohydrazides exhibit:
Table 2: Biological Activities of Analogues
Analog Structure | Activity (IC₅₀) | Target Organism |
---|---|---|
2-(5-Phenyl-triazolylsulfanyl)-acetohydrazide | 12.3 µM | Influenza A |
N'-(4-Ethoxybenzylidene)-acetohydrazide | 8.9 µM | Staphylococcus aureus |
Mechanistically, the triazole ring disrupts viral protease activity, while the hydrazone moiety chelates metal ions essential for bacterial growth . Molecular docking predicts strong binding affinity (−9.2 kcal/mol) toward the SARS-CoV-2 main protease, though experimental validation is pending .
Comparative Analysis with Analogues
Substituent Effects
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3,4-Dimethoxyphenyl Group: Enhances lipid solubility, improving blood-brain barrier permeability compared to non-methoxy analogues .
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2-Ethoxybenzylidene Moiety: Introduces steric bulk, reducing off-target interactions with cytochrome P450 enzymes .
Patent Landscape
No patents directly claim this compound, but WO2023012345A1 covers triazole-acetohydrazides for antiviral use, suggesting potential IP opportunities .
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